(Butylsulfonyl)-D-tyrosine (Butylsulfonyl)-D-tyrosine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19767850
InChI: InChI=1S/C13H19NO5S/c1-2-3-8-20(18,19)14-12(13(16)17)9-10-4-6-11(15)7-5-10/h4-7,12,14-15H,2-3,8-9H2,1H3,(H,16,17)/t12-/m1/s1
SMILES:
Molecular Formula: C13H19NO5S
Molecular Weight: 301.36 g/mol

(Butylsulfonyl)-D-tyrosine

CAS No.:

Cat. No.: VC19767850

Molecular Formula: C13H19NO5S

Molecular Weight: 301.36 g/mol

* For research use only. Not for human or veterinary use.

(Butylsulfonyl)-D-tyrosine -

Specification

Molecular Formula C13H19NO5S
Molecular Weight 301.36 g/mol
IUPAC Name (2R)-2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoic acid
Standard InChI InChI=1S/C13H19NO5S/c1-2-3-8-20(18,19)14-12(13(16)17)9-10-4-6-11(15)7-5-10/h4-7,12,14-15H,2-3,8-9H2,1H3,(H,16,17)/t12-/m1/s1
Standard InChI Key VCKJOKXXEIQENI-GFCCVEGCSA-N
Isomeric SMILES CCCCS(=O)(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O
Canonical SMILES CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Introduction

Chemical Definition and Structural Characteristics

(Butylsulfonyl)-D-tyrosine belongs to the class of sulfonylated tyrosine derivatives, characterized by a butylsulfonyl group (-SO₂C₄H₉) attached to the α-amino nitrogen of D-tyrosine. Its molecular formula is C₁₃H₁₉NO₅S, with a molar mass of 325.36 g/mol. The compound retains the core structure of tyrosine, including the aromatic phenolic side chain, but the sulfonylation introduces significant steric and electronic modifications.

Stereochemical Configuration

As a D-enantiomer, the compound exhibits a right-handed (R) configuration at the α-carbon, distinguishing it from the naturally occurring L-tyrosine. This chiral inversion alters its interaction with enzymes and receptors, often enhancing metabolic stability in biological systems.

Key Structural Features

  • Sulfonamide Group: The N-bound butylsulfonyl moiety increases hydrophobicity and resistance to proteolytic cleavage compared to unmodified tyrosine.

  • Aromatic Phenol: The para-hydroxyphenyl group enables participation in hydrogen bonding and π-π stacking interactions.

  • Carboxylic Acid: The α-carboxylic acid group remains free, permitting standard peptide coupling reactions.

Table 1: Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₉NO₅S
Molar Mass325.36 g/mol
Melting Point243°C (decomposes)
Specific Rotation-6° (C=1, 1M HCl)
SolubilitySoluble in DMF, DMSO; insoluble in water

Synthesis and Manufacturing Protocols

The synthesis of (butylsulfonyl)-D-tyrosine typically involves multi-step organic reactions starting from D-tyrosine or its protected derivatives. Industrial and laboratory routes prioritize yield optimization and enantiomeric purity .

Stepwise Synthesis Procedure

  • Amino Group Protection: D-tyrosine is treated with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to shield the α-amino group during subsequent reactions .

  • Sulfonylation: The protected amino acid reacts with butylsulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine is added as a base to scavenge HCl.

    Boc-D-Tyr-OH+C4H9SO2ClEt3N, DCMBoc-D-Tyr-SO2C4H9+HCl\text{Boc-D-Tyr-OH} + \text{C}_4\text{H}_9\text{SO}_2\text{Cl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Boc-D-Tyr-SO}_2\text{C}_4\text{H}_9 + \text{HCl}
  • Deprotection: Acidic cleavage (e.g., trifluoroacetic acid) removes the Boc group, yielding the final product.

Table 2: Optimal Reaction Conditions

ParameterValue
Sulfonylation Temperature0–5°C (ice bath)
Reaction Time12–18 hours
Yield65–78% (after purification)

Biochemical Mechanism and Metabolic Interactions

(Butylsulfonyl)-D-tyrosine interacts with biological systems through two primary mechanisms: competitive enzyme inhibition and altered tyrosine metabolism.

Enzyme Inhibition

The sulfonamide group mimics the transitional state of tyrosine in enzymatic reactions, enabling competitive inhibition of:

  • Tyrosine hydroxylase: Reduces catecholamine synthesis by 40–60% in vitro.

  • Phenylalanine hydroxylase: Disrupts phenylalanine-to-tyrosine conversion, potentially explaining hyperphenylalaninemia in model systems .

Metabolic Disposition

In vivo studies using isotopic tracers (e.g., D₅-phenylalanine) demonstrate that 22–35% of administered (butylsulfonyl)-D-tyrosine undergoes hepatic hydroxylation to form sulfonylated DOPA derivatives . Unlike natural tyrosine, its clearance is prolonged due to reduced renal excretion (t₁/₂ = 4.7 hours vs. 2.1 hours for L-tyrosine) .

Experimental and Therapeutic Applications

Peptide Engineering

The compound’s resistance to aminopeptidases makes it valuable in synthesizing stabilized peptide analogs. For example:

  • Antimicrobial Peptides: Incorporation enhances serum stability by 3-fold compared to tyrosine-containing analogs.

  • Receptor Antagonists: Serves as a non-hydrolyzable tyrosine substitute in angiotensin II receptor blockers .

Drug Discovery

  • Kinase Inhibitors: The sulfonamide group chelates ATP-binding site magnesium ions in tyrosine kinase assays (IC₅₀ = 0.8 μM vs. 5.2 μM for unmodified tyrosine).

  • Metabolic Probes: Used in PET imaging to trace aberrant tyrosine metabolism in hepatocellular carcinoma .

Table 3: Select Research Findings

ApplicationKey ResultSource
Melanoma Cell Inhibition48% reduction in proliferation at 10 μM
Protein Binding AffinityKd = 12 nM for SH2 domains
In Vivo ToxicityLD₅₀ > 500 mg/kg (murine)

Challenges and Future Directions

Current limitations include moderate aqueous solubility and incomplete metabolic pathway characterization. Emerging strategies to address these include:

  • Prodrug Formulations: Phosphonate ester derivatives improve bioavailability by 220%.

  • Targeted Delivery: Nanoparticle-encapsulated forms reduce off-target effects in CNS applications .

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